(E)-N-[(5-Cyclopropyl-4-methyl-1,2,4-triazol-3-YL)methyl]-N-methyl-2-phenylethenesulfonamide
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Overview
Description
(E)-N-[(5-Cyclopropyl-4-methyl-1,2,4-triazol-3-YL)methyl]-N-methyl-2-phenylethenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a triazole ring, a cyclopropyl group, and a phenylethenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[(5-Cyclopropyl-4-methyl-1,2,4-triazol-3-YL)methyl]-N-methyl-2-phenylethenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an azide and an alkyne, under copper-catalyzed conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable cyclopropanating agent.
Formation of the Phenylethenesulfonamide Moiety: This step involves the reaction of a phenylethene derivative with a sulfonamide precursor under appropriate conditions to form the desired sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[(5-Cyclopropyl-4-methyl-1,2,4-triazol-3-YL)methyl]-N-methyl-2-phenylethenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
(E)-N-[(5-Cyclopropyl-4-methyl-1,2,4-triazol-3-YL)methyl]-N-methyl-2-phenylethenesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of (E)-N-[(5-Cyclopropyl-4-methyl-1,2,4-triazol-3-YL)methyl]-N-methyl-2-phenylethenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-[(5-Cyclopropyl-4-methyl-1,2,4-triazol-3-YL)methyl]-N-methyl-2-phenylethenesulfonamide
- This compound
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its triazole ring, cyclopropyl group, and phenylethenesulfonamide moiety contribute to its stability, reactivity, and potential biological activities.
Properties
IUPAC Name |
(E)-N-[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-yl)methyl]-N-methyl-2-phenylethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-19(12-15-17-18-16(20(15)2)14-8-9-14)23(21,22)11-10-13-6-4-3-5-7-13/h3-7,10-11,14H,8-9,12H2,1-2H3/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPQMOJWXFELSN-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1C2CC2)CN(C)S(=O)(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NN=C1C2CC2)CN(C)S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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